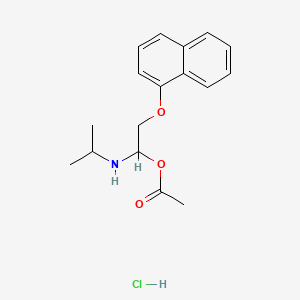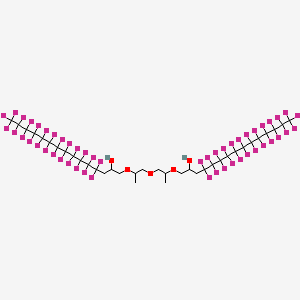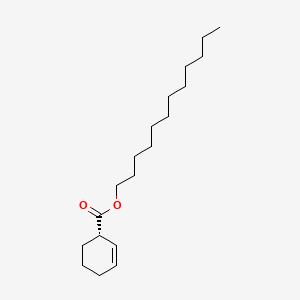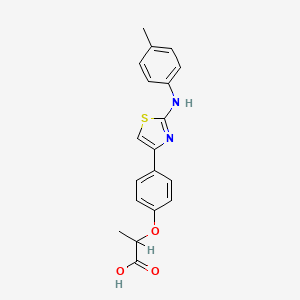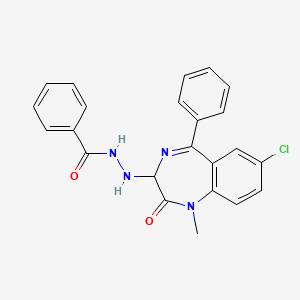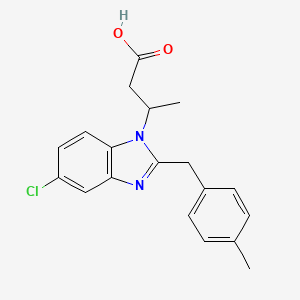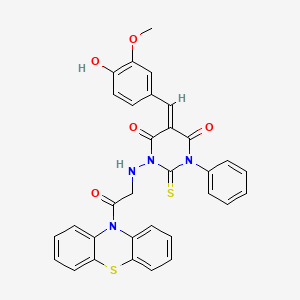
alpha-(3-Morpholino-1-propynyl)-alpha-phenylcyclohexanemethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(3-Morpholino-1-propynyl)-alpha-phenylcyclohexanemethanol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is known for its complex molecular structure, which includes a morpholine ring, a propynyl group, and a phenylcyclohexane moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3-Morpholino-1-propynyl)-alpha-phenylcyclohexanemethanol hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propynyl Group: The initial step involves the formation of the propynyl group through a reaction between propargyl bromide and morpholine under basic conditions.
Cyclohexane Derivative Formation:
Coupling Reaction: The final step involves coupling the propynyl-morpholine derivative with the phenylcyclohexane derivative under catalytic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
化学反応の分析
Types of Reactions
Alpha-(3-Morpholino-1-propynyl)-alpha-phenylcyclohexanemethanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated morpholine derivatives.
科学的研究の応用
Alpha-(3-Morpholino-1-propynyl)-alpha-phenylcyclohexanemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and anti-cancer activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of alpha-(3-Morpholino-1-propynyl)-alpha-phenylcyclohexanemethanol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as glucosylceramide synthase, which plays a role in glycosphingolipid metabolism. This inhibition can lead to alterations in cellular signaling and membrane dynamics, contributing to its observed biological effects.
類似化合物との比較
Alpha-(3-Morpholino-1-propynyl)-alpha-phenylcyclohexanemethanol hydrochloride can be compared with other similar compounds, such as:
DL-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride: Similar in structure but differs in the length of the carbon chain and specific functional groups.
N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide: Shares the morpholine and propynyl groups but has different substituents on the phenyl ring.
特性
CAS番号 |
2110-41-0 |
|---|---|
分子式 |
C20H28ClNO2 |
分子量 |
349.9 g/mol |
IUPAC名 |
1-cyclohexyl-4-morpholin-4-yl-1-phenylbut-2-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C20H27NO2.ClH/c22-20(18-8-3-1-4-9-18,19-10-5-2-6-11-19)12-7-13-21-14-16-23-17-15-21;/h1,3-4,8-9,19,22H,2,5-6,10-11,13-17H2;1H |
InChIキー |
OVJRRIWNZMDGPC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(C#CCN2CCOCC2)(C3=CC=CC=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;sulfuric acid](/img/structure/B15188561.png)
